molecular formula C13H15N3 B1380002 1-Butyl-2-methyl-1,3-benzodiazole-5-carbonitrile CAS No. 1403483-52-2

1-Butyl-2-methyl-1,3-benzodiazole-5-carbonitrile

Cat. No.: B1380002
CAS No.: 1403483-52-2
M. Wt: 213.28 g/mol
InChI Key: CWCIBXJCDXYWKY-UHFFFAOYSA-N
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Description

1-Butyl-2-methyl-1,3-benzodiazole-5-carbonitrile is a chemical compound with the molecular formula C13H15N3 and a molecular weight of 213.28 g/mol . This compound is part of the benzimidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

The synthesis of 1-Butyl-2-methyl-1,3-benzodiazole-5-carbonitrile typically involves the reaction of 2-methyl-1,3-benzodiazole with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Butyl-2-methyl-1,3-benzodiazole-5-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Butyl-2-methyl-1,3-benzodiazole-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Butyl-2-methyl-1,3-benzodiazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-Butyl-2-methyl-1,3-benzodiazole-5-carbonitrile can be compared with other similar compounds such as:

    1-Butyl-2-methylbenzimidazole: Similar in structure but lacks the carbonitrile group, which may affect its reactivity and applications.

    2-Methyl-1,3-benzodiazole-5-carbonitrile: Lacks the butyl group, which can influence its solubility and interaction with other molecules.

    1-Butyl-1,3-benzodiazole-5-carbonitrile:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it suitable for a wide range of applications.

Properties

IUPAC Name

1-butyl-2-methylbenzimidazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-3-4-7-16-10(2)15-12-8-11(9-14)5-6-13(12)16/h5-6,8H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCIBXJCDXYWKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NC2=C1C=CC(=C2)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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